3-(1,3-Dioxolan-2-YL)-3',4',5'-trifluorobenzophenone
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Overview
Description
3-(1,3-Dioxolan-2-YL)-3’,4’,5’-trifluorobenzophenone is an organic compound that features a benzophenone core substituted with a trifluoromethyl group and a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxolan-2-YL)-3’,4’,5’-trifluorobenzophenone typically involves the formation of the 1,3-dioxolane ring through the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. The trifluorobenzophenone moiety can be introduced via Friedel-Crafts acylation using trifluoromethylbenzoyl chloride and a suitable benzene derivative.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of catalysts such as toluenesulfonic acid in refluxing toluene allows for the continuous removal of water from the reaction mixture, enhancing the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxolan-2-YL)-3’,4’,5’-trifluorobenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminium hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the benzophenone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminium hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted benzophenones or dioxolanes.
Scientific Research Applications
3-(1,3-Dioxolan-2-YL)-3’,4’,5’-trifluorobenzophenone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and chemical resistance
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxolan-2-YL)-3’,4’,5’-trifluorobenzophenone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The 1,3-dioxolane ring can act as a protecting group, stabilizing reactive intermediates during biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog without the trifluorobenzophenone moiety.
3’,4’,5’-Trifluorobenzophenone: Lacks the 1,3-dioxolane ring.
1,3-Dioxanes: Similar cyclic acetals with a six-membered ring instead of a five-membered ring.
Uniqueness
3-(1,3-Dioxolan-2-YL)-3’,4’,5’-trifluorobenzophenone is unique due to the combination of the trifluoromethyl group and the 1,3-dioxolane ring, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
[3-(1,3-dioxolan-2-yl)phenyl]-(3,4,5-trifluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3O3/c17-12-7-11(8-13(18)14(12)19)15(20)9-2-1-3-10(6-9)16-21-4-5-22-16/h1-3,6-8,16H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRRXKDNTHIGQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=C(C(=C3)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645089 |
Source
|
Record name | [3-(1,3-Dioxolan-2-yl)phenyl](3,4,5-trifluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-70-1 |
Source
|
Record name | Methanone, [3-(1,3-dioxolan-2-yl)phenyl](3,4,5-trifluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898759-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(1,3-Dioxolan-2-yl)phenyl](3,4,5-trifluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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